molecular formula C15H13ClN2O B7763708 4-Chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline CAS No. 6362-68-1

4-Chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B7763708
CAS No.: 6362-68-1
M. Wt: 272.73 g/mol
InChI Key: GVUPCYYOTYBDCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 4-chloro-3-nitroaniline with 5-ethyl-2-aminobenzoxazole under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline stands out due to its specific structural features, such as the presence of both chloro and ethyl groups, which contribute to its unique chemical reactivity and biological activity. These structural elements make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-2-9-3-6-14-13(7-9)18-15(19-14)11-8-10(17)4-5-12(11)16/h3-8H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUPCYYOTYBDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349389
Record name 4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6362-68-1
Record name 4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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